5-BROMO-DC CEP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

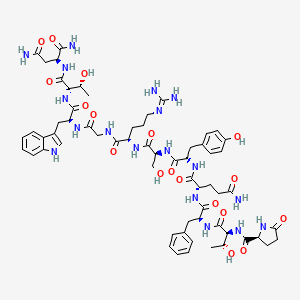

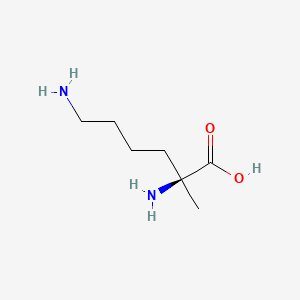

5-Bromo-dC CEP is a valuable chemical compound used in the research of various diseases caused by microscopic organisms . It is categorized under Carbohydrates, Nucleosides & Nucleotides, and DNA phosphoramidites . The molecular formula of this compound is C46H51BrN5O8P and it has a molecular weight of 912.82 .

Synthesis Analysis

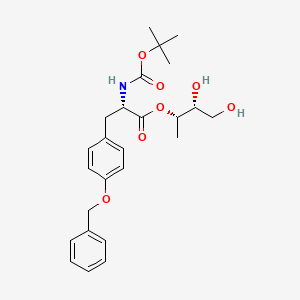

The synthesis of this compound involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Molecular Structure Analysis

The IUPAC name of this compound is N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide . The InChI Key is MEFJNSFIFSEDNU-RYHMCHCNSA-N .Chemical Reactions Analysis

The synthesis of this compound involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Physical and Chemical Properties Analysis

This compound has a molecular formula of C46H51BrN5O8P and a molecular weight of 912.8 . It is recommended to be stored at 2-8°C .Scientific Research Applications

Electrochemical Behavior Analysis

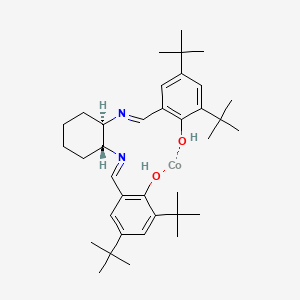

5-Bromo derivatives, such as 5-Bromo-2-Pyridylazo compounds, have been studied for their electrochemical behavior using various techniques like square-wave voltammetry and differential pulse polarography. These studies provide insights into the electrode reaction mechanisms of these compounds, which can be vital in fields like electrochemistry and material science (Karaman & Menek, 2012).

Dendritic Cell Research

Research on compounds like Cepharanthine (CEP), an alkaloid, has shown its effects on dendritic cells (DCs), crucial for immune responses. CEP was found to inhibit antigen uptake and modify immune responses, which could have significant implications in developing treatments for autoimmune diseases and allergies (Uto et al., 2011).

Dynamic Consent in Biomedical Research

Dynamic consent (DC) is a concept that integrates digital communication interfaces in research, focusing on participant engagement and informed decision-making. This approach, particularly relevant in biobanking, enhances transparency and efficiency in research processes (Kaye et al., 2014).

Photodissociation Studies

The study of 1-bromo-2-chloroethane under femtosecond laser fields using dc-slice imaging technology has provided valuable insights into the dissociative double ionization and multi-photon ionization processes. This research aids in understanding molecular behavior under intense energy fields (Yang et al., 2011).

Lifespan Analysis of Dendritic Cells

Investigations into the lifespan and turnover rates of various dendritic cell subtypes in mouse lymphoid organs have been conducted using bromodeoxyuridine labeling. This research is crucial for understanding immune system dynamics and could impact immunological studies and therapies (Kamath et al., 2002).

Mechanism of Action

Properties

CAS No. |

178925-43-4 |

|---|---|

Molecular Formula |

C46H51BrN5O8P |

Molecular Weight |

912.8 g/mol |

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54)/t40-,41+,42+,61?/m0/s1 |

InChI Key |

MEFJNSFIFSEDNU-RYHMCHCNSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.